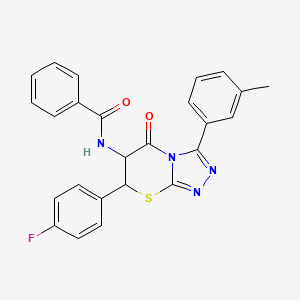
6-Hydroxymethyl-5-nitro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxymethyl-5-nitro-2-phenylquinoline is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.283 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-5-nitro-2-phenylquinoline typically involves the nitration of 2-phenylquinoline followed by the introduction of a hydroxymethyl group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxymethylation is usually achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
6-Hydroxymethyl-5-nitro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various electrophiles, such as halogens or alkyl groups, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy-5-nitro-2-phenylquinoline.
Reduction: Formation of 6-hydroxymethyl-5-amino-2-phenylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
6-Hydroxymethyl-5-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Hydroxymethyl-5-nitro-2-phenylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
6-Hydroxymethyl-5-nitro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the nitro and hydroxymethyl groups, resulting in different chemical and biological properties.
5-Nitroquinoline: Contains a nitro group but lacks the phenyl and hydroxymethyl groups, leading to different reactivity and applications.
6-Hydroxymethylquinoline:
The presence of both the nitro and hydroxymethyl groups in this compound makes it unique and provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
特性
| 1018785-17-5 | |
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
(5-nitro-2-phenylquinolin-6-yl)methanol |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-6-8-15-13(16(12)18(20)21)7-9-14(17-15)11-4-2-1-3-5-11/h1-9,19H,10H2 |
InChIキー |
LYSYVQCSDCTILU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(C=C3)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




